Lipophilicity vs. 5-Fluoro-1H-indazole and 3-Ethyl-1H-indazole
The experimental LogP (partition coefficient) of 3-ethyl-5-fluoro-1H-indazole is 2.27 . This value is higher than that of 5-fluoro-1H-indazole (LogP ~1.87) and slightly higher than that of 3-ethyl-1H-indazole (LogP ~2.13) . The increased lipophilicity relative to the mono-substituted analogs is attributed to the combined electron-withdrawing effect of fluorine and the hydrophobic ethyl chain.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.27 |
| Comparator Or Baseline | 5-Fluoro-1H-indazole: LogP = 1.87; 3-Ethyl-1H-indazole: LogP = 2.13 |
| Quantified Difference | ΔLogP = +0.40 vs. 5-fluoro-1H-indazole; ΔLogP = +0.14 vs. 3-ethyl-1H-indazole |
| Conditions | Calculated/experimental LogP values reported by vendors |
Why This Matters
Higher LogP indicates greater hydrophobicity, which can influence membrane permeability, protein binding, and metabolic stability, making this compound potentially more suitable for applications requiring enhanced passive diffusion or specific lipophilic interactions.
